molecular formula C13H21N3 B1517198 3-[4-(Propan-2-yl)piperazin-1-yl]aniline CAS No. 1018648-79-7

3-[4-(Propan-2-yl)piperazin-1-yl]aniline

Cat. No. B1517198
M. Wt: 219.33 g/mol
InChI Key: SDZISYKRUUHPRE-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)piperazin-1-yl]aniline is an organic compound that is used as an intermediate in the pharmaceutical and dyestuff fields . It has a molecular weight of 219.33 .


Synthesis Analysis

This compound can be synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .


Molecular Structure Analysis

The IUPAC name of this compound is 3-(4-isopropyl-1-piperazinyl)phenylamine . Its InChI code is 1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3 .


Chemical Reactions Analysis

The compound is involved in the synthesis of a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are potential antifungal agents . The reaction involves intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been investigated for its potential in synthesizing derivatives with antihypertensive activity. For instance, derivatives prepared through condensation reactions showed activity in models of hypertension, indicating the structure-activity relationships valuable for developing antihypertensive agents (Clark et al., 1983).

  • In another study, derivatives incorporating the piperazine and aniline motifs demonstrated hypoxic-cytotoxic properties, suggesting their utility in targeting hypoxic tumor environments (Ortega et al., 2000).

Chemical Synthesis and Material Science

  • A method for synthesizing tertiary aniline derivatives containing the piperazine motif via a one-pot process highlights the chemical utility of such compounds in creating biologically significant molecules (Min et al., 2018).

  • Research into semiconducting properties of piperazine-aniline copolymers explores the potential of these compounds in electronic and photovoltaic applications. Such copolymers exhibited significant conductivity, opening avenues for their use in semiconductor technologies (Ramachandran et al., 2006).

Antimicrobial Properties

  • Studies on triazine derivatives containing aniline and piperazine scaffolds have shown noteworthy antimicrobial activities against a range of bacterial and fungal pathogens. This demonstrates the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZISYKRUUHPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Propan-2-yl)piperazin-1-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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